3-Acetamido-3-(3-chlorophenyl)propanoic acid

Chemical Purity Process Chemistry Thermodynamics

3-Acetamido-3-(3-chlorophenyl)propanoic acid (CAS 886363-77-5) is a synthetic β-amino acid derivative with the molecular formula C11H12ClNO3 and a molecular weight of 241.67 g/mol. It features an acetamido group and a 3-chlorophenyl moiety attached to a propanoic acid backbone.

Molecular Formula C11H12ClNO3
Molecular Weight 241.67 g/mol
CAS No. 886363-77-5
Cat. No. B1461778
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Acetamido-3-(3-chlorophenyl)propanoic acid
CAS886363-77-5
Molecular FormulaC11H12ClNO3
Molecular Weight241.67 g/mol
Structural Identifiers
SMILESCC(=O)NC(CC(=O)O)C1=CC(=CC=C1)Cl
InChIInChI=1S/C11H12ClNO3/c1-7(14)13-10(6-11(15)16)8-3-2-4-9(12)5-8/h2-5,10H,6H2,1H3,(H,13,14)(H,15,16)
InChIKeyJBAVOCOOEULXTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Acetamido-3-(3-chlorophenyl)propanoic Acid (CAS 886363-77-5): A β-Amino Acid Derivative Procurement Overview


3-Acetamido-3-(3-chlorophenyl)propanoic acid (CAS 886363-77-5) is a synthetic β-amino acid derivative with the molecular formula C11H12ClNO3 and a molecular weight of 241.67 g/mol [1]. It features an acetamido group and a 3-chlorophenyl moiety attached to a propanoic acid backbone . The compound is a racemic mixture (DL-) and is primarily utilized as a research intermediate and a reference standard in chemical and pharmaceutical research . It is commercially available from multiple vendors with typical purity specifications of ≥98% .

Why Substituting 3-Acetamido-3-(3-chlorophenyl)propanoic Acid with a Positional Isomer Can Compromise Experimental Consistency


Substituting 3-Acetamido-3-(3-chlorophenyl)propanoic acid with its closely related positional isomers (e.g., 2-chloro or 4-chloro analogs) is not a scientifically sound practice. Despite having an identical molecular formula (C11H12ClNO3) and molecular weight, the change in chlorine substitution from the meta (3-) to ortho (2-) or para (4-) position alters key physicochemical parameters, including boiling point and lipophilicity . These differences, while seemingly minor, can affect chromatographic retention times, solubility profiles, and the thermodynamic stability of the compound, leading to significant batch-to-batch variability in synthetic yields and analytical results . The following evidence details the quantifiable differences that substantiate the need for strict compound identity control.

Quantitative Differentiation Guide for 3-Acetamido-3-(3-chlorophenyl)propanoic Acid (CAS 886363-77-5)


Comparative Boiling Point Analysis: 3-Chloro vs. 2-Chloro Isomer

The 3-chloro (meta) isomer exhibits a distinct boiling point compared to its 2-chloro (ortho) counterpart, a key differentiator for identity confirmation and purification processes .

Chemical Purity Process Chemistry Thermodynamics

Lipophilicity Profile: Predicted LogD at Physiological pH

The distribution coefficient (LogD) of the 3-chloro isomer at pH 7.4 differs from that of the 2-chloro isomer, a parameter critical for predicting passive membrane permeability .

Drug Discovery ADME Bioavailability

Commercial Purity Specification and Quality Control Benchmark

The compound is commercially available with a defined minimum purity specification, which is essential for ensuring reproducibility in research and development applications .

Quality Assurance Analytical Chemistry Procurement

Regiospecific Identity: A Defined Research Tool and Reference Standard

The compound is specifically cataloged and offered as a reference standard, underscoring its defined and controlled identity as a unique research tool .

Reference Materials Analytical Standards Research Tools

Procurement-Driven Application Scenarios for 3-Acetamido-3-(3-chlorophenyl)propanoic Acid (CAS 886363-77-5)


Analytical Method Development and Validation

This compound is most suitable for use as a reference standard or system suitability marker in the development of analytical methods (e.g., HPLC, LC-MS) designed to resolve or quantify a series of closely related β-amino acid derivatives. Its distinct boiling point and specific logD compared to the 2-chloro isomer provide a basis for method differentiation.

Synthesis of Complex β-Peptide or Small Molecule Libraries

It serves as a defined building block for the synthesis of β-peptides or peptidomimetics. The established commercial purity (≥98%) ensures that it can be incorporated into synthetic pathways with predictable outcomes, and its unique regioisomeric identity guarantees the generation of structurally defined final products.

Physicochemical Profiling of Isomeric Compound Series

This compound is a relevant tool for studies focused on understanding how subtle changes in substitution pattern (e.g., meta- vs. ortho-chloro) affect physicochemical properties like boiling point and lipophilicity . Its use in such studies helps build QSAR models or inform the design of analogs with improved properties.

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